2-Isopropenyl-5-methylhex-4-enal

Description

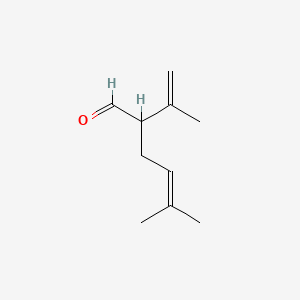

2-Isopropenyl-5-methylhex-4-enal (CAS 75697-98-2), also known as (±)-Lavandulal, is an acyclic monoterpenoid aldehyde with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol . It is characterized by a conjugated enal system (α,β-unsaturated aldehyde) and an isopropenyl substituent at the C2 position. This compound is naturally occurring in essential oils, such as Kenyan citronella oil, and contributes to herbaceous-resinous, slightly minty, and woody-lavender-like olfactory profiles . Its applications span fragrance formulation and phytochemical research due to its distinctive aroma and structural complexity .

Properties

CAS No. |

6544-40-7 |

|---|---|

Molecular Formula |

C10H16O |

Molecular Weight |

152.23 g/mol |

IUPAC Name |

(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enal |

InChI |

InChI=1S/C10H16O/c1-8(2)5-6-10(7-11)9(3)4/h5,7,10H,3,6H2,1-2,4H3/t10-/m0/s1 |

InChI Key |

PAIVGFRXYIGODL-JTQLQIEISA-N |

Isomeric SMILES |

CC(=CC[C@@H](C=O)C(=C)C)C |

Canonical SMILES |

CC(=CCC(C=O)C(=C)C)C |

Origin of Product |

United States |

Preparation Methods

2-Isopropenyl-5-methylhex-4-enal can be synthesized through several synthetic routes. One common method involves the reaction of citral with acetone under acidic conditions . The reaction typically requires a catalyst such as sulfuric acid and is carried out at a controlled temperature to ensure the desired product is obtained. Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

2-Isopropenyl-5-methylhex-4-enal undergoes various chemical reactions, including:

Scientific Research Applications

2-Isopropenyl-5-methylhex-4-enal has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropenyl-5-methylhex-4-enal involves its interaction with biological molecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . This interaction can lead to antimicrobial effects by disrupting the normal function of microbial proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-Isopropyl-5-methylhex-4-enal (CAS 58191-81-4)

This compound shares a similar backbone with 2-Isopropenyl-5-methylhex-4-enal but differs in the substituent at the C2 position: it features an isopropyl group (branched alkyl) instead of an isopropenyl group (allylic alkenyl). Key differences include:

Key Observations:

Structural Impact on Reactivity :

- The isopropenyl group in this compound introduces a reactive double bond, making it prone to electrophilic additions (e.g., Diels-Alder reactions) and oxidation . In contrast, the saturated isopropyl group in its counterpart likely reduces reactivity, favoring stability in formulations .

Odor Profile Differences: The conjugated enal system in this compound enhances its odor potency, contributing to its "green top note" in olive oils and citronella . The absence of a double bond in 2-Isopropyl-5-methylhex-4-enal may result in a less complex or milder aroma, though specific data is lacking .

Molecular Weight and Physical Properties :

Research Findings and Implications

- Natural vs.

Applications in Fragrance Chemistry :

The unsaturated structure of this compound makes it valuable in perfumery for fresh, green accords, whereas the saturated analogue might serve as a stabilizer or modifier in scent formulations .- Gaps in Data: Limited information exists on the sensory properties, toxicity, and industrial applications of 2-Isopropyl-5-methylhex-4-enal, highlighting the need for further research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.